molecular formula C27H38O3 B1259477 [(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

Cat. No. B1259477
M. Wt: 410.6 g/mol
InChI Key: CCXWTNLPPHXPFG-IWRPRKENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate is a natural product found in Suberites with data available.

Scientific Research Applications

Crystal Structure Analysis

  • The compound's molecular structure is characterized by a framework of five condensed rings, including three six-membered rings and two five-membered rings, with intermolecular hydrogen bonds forming supramolecular chains. This structural complexity is essential for understanding its chemical properties and potential applications (Xiao Lu et al., 2011).

Synthesis of Chromeno[4,3-b]pyridines

  • It has been utilized in the synthesis of novel chromeno[4,3-b]pyridines, highlighting its role in the development of new organic compounds with potential applications in various fields (V. Mamedov et al., 2008).

Metabolism Studies

  • Research on the metabolism of similar polycyclic compounds has provided insights into biological processes, such as the conversion of epoxides and formation of conjugates, which are relevant for understanding the metabolic pathways of complex organic compounds (E. Boyland & P. Sims, 1965).

Oxidation Studies

  • Studies on the oxidation of related compounds have contributed to the understanding of intramolecular reactions and the formation of phenanthrene, which is significant for chemical synthesis and reaction mechanisms (D. I. Davies & C. Waring, 1968).

Synthesis of Phenanthrenone Precursors

  • The compound has been used in the synthesis of phenanthrenone precursors for Erythrophleum alkaloid analogues, demonstrating its role in the creation of complex organic molecules for pharmaceutical research (R. W. Baker et al., 1991).

Development of High Relaxivity Contrast Agents

  • Research involving similar phenanthrene derivatives has led to the development of high relaxivity contrast agents for magnetic resonance imaging, showcasing its potential in medical imaging technologies (Jérôme Paris et al., 2006).

Antiprotozoal Activity Studies

  • The compound has been explored in the context of synthesizing novel bis-benzamidino imidazo[1,2-a]pyridines with significant antiprotozoal activity, which is crucial for developing new therapeutic agents (M. Ismail et al., 2008).

Fries Rearrangement Studies

  • Fries rearrangement studies of similar compounds have been conducted to understand the rearrangement processes, which are vital for organic synthesis and chemical transformations (M. Minabe et al., 1988).

properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

InChI

InChI=1S/C27H38O3/c1-17-8-9-19(14-21(17)29)20-10-11-23-26(5,15-20)16-22(30-18(2)28)24-25(3,4)12-7-13-27(23,24)6/h8-10,14,22-24,29H,7,11-13,15-16H2,1-6H3/t22-,23+,24+,26-,27-/m1/s1

InChI Key

CCXWTNLPPHXPFG-IWRPRKENSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC[C@@H]3[C@]4(CCCC([C@@H]4[C@@H](C[C@]3(C2)C)OC(=O)C)(C)C)C)O

Canonical SMILES

CC1=C(C=C(C=C1)C2=CCC3C4(CCCC(C4C(CC3(C2)C)OC(=O)C)(C)C)C)O

synonyms

suberiphenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 2
[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 3
[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 5
[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 6
[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

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